molecular formula C7HBr2ClFNS B13717238 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate

Cat. No.: B13717238
M. Wt: 345.41 g/mol
InChI Key: WODLHJNDLHEDQP-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is a halogen-rich aromatic isothiocyanate derivative.

Properties

Molecular Formula

C7HBr2ClFNS

Molecular Weight

345.41 g/mol

IUPAC Name

1,3-dibromo-4-chloro-5-fluoro-2-isothiocyanatobenzene

InChI

InChI=1S/C7HBr2ClFNS/c8-3-1-4(11)6(10)5(9)7(3)12-2-13/h1H

InChI Key

WODLHJNDLHEDQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)F

Origin of Product

United States

Preparation Methods

Starting Material

  • 2,6-Dibromo-4-fluoroaniline is used as the primary substrate. This compound contains the necessary halogen substitutions on the phenyl ring, which are retained throughout the synthesis process.

Reaction Mechanism Overview

  • The primary amine group of 2,6-dibromo-4-fluoroaniline reacts with thiophosgene, initially forming an intermediate isothiocyanate chloride.
  • Subsequent elimination of hydrochloric acid leads to the formation of the isothiocyanate functional group.
  • The halogen substituents on the phenyl ring remain intact during the reaction, preserving the compound's distinctive substitution pattern.

Summary Table of Synthesis Parameters

Parameter Details
Starting Material 2,6-Dibromo-4-fluoroaniline
Reagent Thiophosgene (CSCl2)
Solvent Not explicitly specified (commonly inert solvents like dichloromethane or chloroform)
Temperature Moderate heating (typically 40–80°C)
Reaction Time Variable; generally 1–4 hours
Product 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate
Molecular Weight ~345.41 g/mol

Related Synthetic Approaches and Comparative Notes

  • Similar isothiocyanates have been synthesized by reacting substituted anilines with thiophosgene or equivalents like ammonium thiocyanate in the presence of acid chlorides, as seen in the synthesis of various N-acyl thiourea derivatives with biological activities.
  • The introduction of halogen atoms (chlorine, bromine, fluorine) on the phenyl ring is crucial for modulating biological activity and physicochemical properties.
  • Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Addition Reactions: Nucleophiles like amines or alcohols can react with the isothiocyanate group in the presence of a base.

Major Products Formed:

    Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.

    Azides and Cyanides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that isothiocyanates exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various pathogens, including bacteria and fungi. A study demonstrated that derivatives of isothiocyanates possess significant inhibitory effects against Candida albicans and Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL . This suggests that 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity and Antiviral Activity
In addition to its antimicrobial properties, the compound has shown cytotoxic effects on tumor cells. Research has indicated that certain isothiocyanate derivatives can inhibit tumor cell growth and exhibit antiviral activity against a range of viruses, including HIV . This dual action makes it a candidate for further investigation in cancer therapy and antiviral drug development.

Agrochemical Applications

Herbicidal Properties
The compound has been explored for its herbicidal potential. Similar compounds have been reported to act as effective herbicides by inhibiting specific biochemical pathways in plants. For instance, studies on poly-substituted aryl compounds have shown their effectiveness in controlling weed growth while minimizing impact on crop plants . The structural characteristics of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate suggest it could be tailored for similar applications.

Material Science Applications

Fluorinated Compounds in Material Science
Fluorinated compounds are known for their unique properties such as increased thermal stability and chemical resistance. The introduction of fluorine into materials can enhance their performance in various applications, including coatings and polymers . The fluorinated nature of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate may allow it to be utilized in developing advanced materials with desirable characteristics.

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Significant antimicrobial activity against Candida albicans and M. tuberculosis with MIC values between 2-32 µg/mL.
Agrochemicals Potential herbicidal activity with effective inhibition of weed growth observed in poly-substituted aryl compounds.
Material Science Enhanced properties due to fluorination leading to increased stability and resistance in materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Key Observations :

  • Fluorine, being electron-withdrawing, may activate the isothiocyanate group (-NCS) for electrophilic reactions .
  • Steric Effects : Bulky substituents (e.g., 2,6-dimethyl in 32265-82-0) hinder accessibility to the -NCS group, reducing reaction rates compared to less hindered analogs like the target compound .

Biological Activity

3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate (CDBFPI) is an organic compound notable for its unique halogen substitution pattern and its biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and medicinal chemistry.

CDBFPI has the molecular formula C₇H₂Br₂ClF and a molecular weight of approximately 345.41 g/mol. The compound features a chloro group, two bromo groups, and a fluorine atom attached to a phenyl ring, contributing to its reactivity and biological properties. It typically appears as a light yellow crystalline solid with significant electrophilic characteristics due to the isothiocyanate functional group (-N=C=S) .

1. Reactivity with Biomolecules

CDBFPI exhibits high reactivity towards nucleophilic sites in proteins, primarily through covalent bonding with amino groups and thiols. This interaction can lead to modifications that alter protein function, making it a valuable tool in proteomics and biochemical studies. The compound's ability to modify proteins allows researchers to track changes in protein structure and function, which is crucial for understanding cellular signaling pathways and disease mechanisms .

2. Anticancer Properties

Isothiocyanates, including CDBFPI, have been studied for their anticancer properties. Research indicates that CDBFPI can induce apoptosis in various cancer cell lines by modulating enzyme activities involved in cell cycle regulation and apoptosis pathways. For instance, studies have shown that compounds with similar structural features can significantly inhibit cancer cell proliferation by inducing oxidative stress .

Applications in Scientific Research

CDBFPI has diverse applications across several research areas:

  • Proteomics : Its ability to form covalent bonds with proteins facilitates the study of protein modifications.
  • Enzyme Inhibition : CDBFPI has shown potential as an inhibitor of specific enzymes involved in cancer progression, suggesting its utility in therapeutic strategies.
  • Cell Signaling Studies : The compound's interactions with cellular proteins provide insights into signaling pathways relevant to various diseases .

Comparative Analysis with Similar Compounds

The following table compares CDBFPI with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanateC₇H₂Br₂ClFContains fluorine; potential altered reactivity
2,6-Dibromo-4-fluorophenyl isothiocyanateC₇H₄Br₂ClNLacks chlorine; different reactivity profile
2,6-Dibromo-4-chlorophenyl isothiocyanateC₇H₄Br₂ClNSimilar halogenation pattern; varied biological activity

This comparison highlights how the unique halogenation of CDBFPI may enhance its biological activity compared to other isothiocyanates .

Case Study 1: Anticancer Activity

In a study examining the effects of various isothiocyanates on cancer cell lines, CDBFPI demonstrated significant cytotoxicity against breast cancer cells with an IC₅₀ value indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through ROS generation .

Case Study 2: Enzyme Interaction

Research involving enzyme assays showed that high concentrations of CDBFPI inhibited the secretion of virulence factors in pathogenic bacteria by downregulating key activators involved in their secretion systems. This suggests potential applications in developing antimicrobial agents .

Q & A

Q. Table 1. Example Reaction Conditions

PrecursorReagentSolventTemp (°C)Yield (%)Reference
2,6-Dibromo-4-fluorochlorobenzeneKSCNDMF8075

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) shows absence of aromatic protons (fully substituted ring). ¹³C and ¹⁹F NMR confirm halogen and isothiocyanate environments .
  • IR : A sharp peak at ~2070 cm⁻¹ confirms the -N=C=S group .
  • X-ray crystallography : SHELXL refines heavy atoms (Br, Cl) anisotropically. Use TWIN/BASF commands for twinned data .

Q. Table 2. Spectroscopic Parameters

TechniqueKey ParametersDiagnostic Features
¹³C NMRDMSO-d₆, 100 MHzPeaks at δ 120–140 ppm (C-Br, C-Cl)
HRMSESI+, m/z[M+H]⁺ ~424.7 (C₇H₂Br₂ClFNS)

How do the electron-withdrawing substituents influence reactivity in nucleophilic substitution reactions?

Answer:
The -Cl, -Br, and -F groups create a highly electron-deficient aromatic system:

  • Directing effects : Meta/para positions to halogens are activated for nucleophilic attack.
  • Kinetic studies : DFT calculations predict preferential substitution at the 4-position due to fluorine’s inductive effect .
  • Experimental validation : React with amines (e.g., benzylamine) in THF at 25°C; monitor via TLC for thiourea formation .

How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

Answer:

  • Twinning : Use SHELXL’s TWIN command with a BASF parameter to refine twin fractions. Validate with R₁ convergence (<5% Δ) .
  • Disorder modeling : Split heavy atoms (Br, Cl) into multiple positions and refine occupancy factors.
  • High-resolution data : Leverage synchrotron sources (≤0.8 Å) for anisotropic displacement parameter accuracy .

Q. Table 3. SHELXL Refinement Workflow

StepCommands/ParametersOutcome
Twin refinementTWIN 0.1 0 0; BASF 0.25R₁ reduction by 2–3%
Disorder handlingPART 0.7; FREEOccupancy convergence

What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to potential respiratory toxicity .
  • Storage : Airtight containers under argon at -20°C to prevent hydrolysis.
  • Spill management : Neutralize with 10% NaOH solution before disposal .

How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Gaussian or ORCA software models electrophilic aromatic substitution (EAS) pathways. Basis sets (e.g., 6-311G**) optimize geometry for transition states .
  • MD simulations : Analyze solvent effects (e.g., DMF vs. THF) on reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.